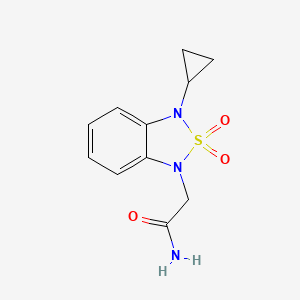

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide

Description

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)acetamide is a heterocyclic compound featuring a benzothiadiazole core modified with a cyclopropyl group, two sulfonyl (dioxo) groups, and an acetamide side chain. Its molecular formula is C₁₃H₁₇N₃O₃S (molecular weight: 295.36 g/mol) . The compound is structurally characterized by a bicyclic system where the benzothiadiazole ring is fused with a cyclopropane moiety, conferring rigidity and electronic effects due to the electron-withdrawing sulfonyl groups.

Properties

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c12-11(15)7-13-9-3-1-2-4-10(9)14(8-5-6-8)18(13,16)17/h1-4,8H,5-7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFFWOCAMNCANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable benzothiadiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiadiazole Cores

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide (BK82362) Molecular Formula: C₁₃H₁₇N₃O₃S (identical to the target compound). Key Difference: The acetamide group is linked via an ethyl spacer instead of a direct methylene bridge.

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-ethylacetamide (BK80356)

- Molecular Formula : C₁₃H₁₇N₃O₃S (identical to the target compound).

- Key Difference : The acetamide’s terminal NH₂ is replaced by an ethyl group.

- Impact : Loss of hydrogen-bonding capacity at the acetamide terminus may reduce solubility and target interaction .

4-(2,2-Dioxo-3-phenyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)butanoic Acid Molecular Formula: C₁₆H₁₆N₂O₄S. Key Difference: A phenyl group replaces the cyclopropyl substituent, and a carboxylic acid replaces the acetamide. Impact: Increased hydrophobicity (phenyl) and acidity (carboxylic acid) could shift pharmacokinetic properties .

Analogues with Related Heterocyclic Cores

Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)

- Core Structure : Benzothiazole (one sulfur, one nitrogen) vs. benzothiadiazole (two sulfurs, two nitrogens).

- Key Differences :

- Benzothiazole lacks the sulfonyl groups and cyclopropane ring.

- Substituents like trifluoromethyl and chlorophenyl enhance lipophilicity and electron-withdrawing effects.

1,3,4-Thiadiazole Derivatives (e.g., N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) Core Structure: 1,3,4-Thiadiazole (monocyclic) vs. bicyclic benzothiadiazole. Key Differences:

Biological Activity

The compound 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)acetamide is a synthetic derivative of benzothiadiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N4O4S

- Molecular Weight : 348.38 g/mol

- Structure : The compound features a cyclopropyl group and a dioxo-benzothiadiazole moiety which are critical for its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to benzothiadiazoles exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Benzothiadiazole derivatives have shown effectiveness against various fungal strains. The compound may share similar antifungal properties due to its structural characteristics.

Antitumor Activity

Benzothiadiazole derivatives are often evaluated for their antitumor potential:

- A study highlighted that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)acetamide could potentially inhibit tumor growth through apoptosis or cell cycle arrest mechanisms.

The exact mechanisms by which 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)acetamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.

- DNA Intercalation : The structural features may allow for intercalation into DNA, leading to disruption of replication processes in rapidly dividing cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Ibrahim et al. (2018) | Related benzothiadiazole compounds exhibited IC50 values ranging from 0.11–0.24 μM against various fungal strains such as Candida albicans and Aspergillus fumigatus. |

| Umeyama et al. (2014) | New derivatives showed promising in vitro antitrypanosomal activity with IC50 values indicating potential for further development against parasitic infections. |

| Wang et al. (2014) | Investigated the cytotoxicity of benzothiadiazole derivatives on cancer cell lines; results indicated significant inhibition of cell proliferation in certain types of cancer. |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of a benzothiadiazole precursor under controlled conditions (e.g., low temperature, inert atmosphere) .

- Step 2 : Introduction of the acetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide derivatives with a benzothiadiazole intermediate) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Key challenges include managing steric hindrance from the cyclopropyl group and preventing sulfone oxidation during synthesis .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : Confirms regiochemistry of the cyclopropyl group and acetamide connectivity (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl carbons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects impurities .

- HPLC : Monitors purity (>95% threshold for biological assays) .

- X-ray Crystallography (if available): Resolves stereoelectronic effects of the sulfone and cyclopropyl groups .

Q. How should researchers assess the compound’s stability under experimental conditions?

- pH Stability : Test solubility and degradation in buffers (pH 2–12) via UV-Vis spectroscopy over 24–72 hours .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Light Sensitivity : Store in amber vials and monitor photodegradation using HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic reactions?

- The electron-withdrawing sulfone group (2,2-dioxo) activates the benzothiadiazole ring for nucleophilic attack at the 1-position, while the cyclopropyl group introduces steric constraints .

- Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Validate with kinetic studies (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in reported biological activity data?

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target toxicity .

- Dose-Response Curves : Use Hill slope analysis to identify non-specific binding at high concentrations .

- Structural Analogs : Synthesize derivatives lacking the cyclopropyl group to isolate contributions of the sulfone moiety to activity .

Q. How can researchers design experiments to study enzyme inhibition mechanisms?

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS) for target enzymes .

- Molecular Docking : Model interactions between the acetamide group and enzyme active sites (e.g., using AutoDock Vina) .

Q. What computational methods predict metabolic pathways and toxicity?

- ADMET Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the cyclopropyl ring) .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to maximize yield .

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions in exothermic steps (e.g., cyclopropane formation) .

Q. What in vitro models are suitable for evaluating anti-inflammatory potential?

- NF-κB Luciferase Assay : Measure suppression of inflammatory signaling in macrophage-like cells (e.g., RAW 264.7) .

- Cytokine Profiling : Use ELISA to quantify TNF-α/IL-6 levels in LPS-stimulated primary monocytes .

Data Analysis and Validation

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.